molecular formula C6H5F2N B1661167 2,6-Difluoro-4-methylpyridine CAS No. 885267-39-0

2,6-Difluoro-4-methylpyridine

Cat. No. B1661167
CAS RN: 885267-39-0
M. Wt: 129.11
InChI Key: DHJQATXZNGSHBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5F2N . It is used in various chemical reactions and has a molecular weight of 129.11 .


Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methylpyridine involves various methods. One of the methods includes the reaction of pentafluoropyridine with appropriate C, S, and N-nucleophile . The synthesis of fluorinated pyridines has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-methylpyridine is represented by the InChI code: 1S/C6H5F2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . This indicates that the compound has a pyridine ring with two fluorine atoms and one methyl group attached to it .


Chemical Reactions Analysis

2,6-Difluoro-4-methylpyridine is involved in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methylpyridine is a powder with a melting point of 30-35 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H228, H302, H315, H319, H335 . These indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 2,6-Difluoro-4-methylpyridine, have potential applications in various fields. They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Relevant Papers The relevant papers retrieved provide more information about the synthesis, properties, and applications of 2,6-Difluoro-4-methylpyridine . They include recent literature data published since 2009 and provide a comprehensive overview of the field .

properties

IUPAC Name

2,6-difluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJQATXZNGSHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680170
Record name 2,6-Difluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylpyridine

CAS RN

885267-39-0
Record name 2,6-Difluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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